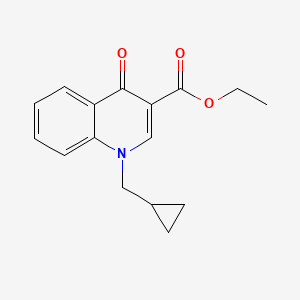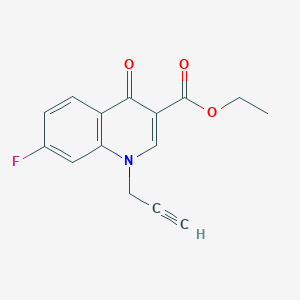![molecular formula C21H27N9 B15118913 1-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazine](/img/structure/B15118913.png)
1-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazine is a complex heterocyclic compound that has garnered interest in the fields of medicinal chemistry and organic synthesis
Preparation Methods
The synthesis of 1-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazine typically involves multistep reactions starting from readily available precursors. The synthetic route may include:
Formation of the imidazo[1,2-b]pyridazine core: This can be achieved through the condensation of appropriate pyridazine derivatives with imidazole precursors under acidic or basic conditions.
Construction of the triazolo[1,5-a]pyrimidine ring: This step often involves cyclization reactions using triazole and pyrimidine derivatives.
Coupling with piperazine: The final step involves the coupling of the fused heterocyclic systems with piperazine under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, infectious diseases, and neurological disorders.
Biological Studies: It is used as a probe to study biological pathways and molecular interactions due to its ability to interact with specific proteins and enzymes.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 1-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit kinases involved in cell proliferation, leading to anti-cancer effects, or modulate neurotransmitter receptors, affecting neurological functions.
Comparison with Similar Compounds
Similar compounds to 1-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazine include:
Imidazo[1,2-a]pyrimidines: These compounds share the imidazo[1,2-a]pyrimidine core and have similar biological activities.
Triazolo[1,5-a]pyrimidines: These compounds feature the triazolo[1,5-a]pyrimidine ring and are studied for their therapeutic potential.
Piperazine derivatives: Compounds with piperazine moieties are widely used in medicinal chemistry for their pharmacological properties.
The uniqueness of this compound lies in its combination of multiple fused heterocyclic systems, which confer distinct chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C21H27N9 |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
7-[4-(2-tert-butylimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C21H27N9/c1-14-15(2)24-20-22-13-23-30(20)19(14)28-10-8-27(9-11-28)18-7-6-17-25-16(21(3,4)5)12-29(17)26-18/h6-7,12-13H,8-11H2,1-5H3 |
InChI Key |
PQAPOKALBQBAIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C(=NC=N2)N=C1C)N3CCN(CC3)C4=NN5C=C(N=C5C=C4)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4-methanesulfonyl-N-methylaniline](/img/structure/B15118831.png)
![methyl 2-[(3,5-difluorophenyl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate](/img/structure/B15118832.png)

![methyl (2S)-2-[(4-methoxy-1H-indol-2-yl)formamido]-4-methylpentanoate](/img/structure/B15118836.png)
![3-[1-(6-bromo-1,3-benzothiazol-2-yl)piperidin-4-yl]-4-cyclopropyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B15118838.png)
![4-[(2,5,6-Trimethylpyrimidin-4-yl)amino]benzamide](/img/structure/B15118845.png)
![4-[(5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]-1,3,5-trimethyl-1H-pyrazole](/img/structure/B15118866.png)
![9-ethyl-6-[5-(1H-imidazole-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine](/img/structure/B15118875.png)
![1-(Furan-2-carbonyl)-4-{thieno[3,2-c]pyridin-4-yl}piperazine](/img/structure/B15118878.png)
![N-cyclopropyl-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]acetamide](/img/structure/B15118883.png)
![3-({1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}methoxy)-6-(3-fluorophenyl)pyridazine](/img/structure/B15118890.png)

![8-(Ethanesulfonyl)-2-(ethylsulfanyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B15118918.png)
![6-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-1,3-benzothiazole](/img/structure/B15118926.png)
